N-(8-butoxyquinolin-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide
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Overview
Description
N-(8-butoxyquinolin-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Butoxy Group: The butoxy group can be introduced through an alkylation reaction using butyl bromide and a suitable base.
Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety can be synthesized by reacting 4-chloro-3-methylphenol with chloroacetyl chloride, followed by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenoxy moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may result in various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(8-butoxyquinolin-5-yl)-2-(4-chlorophenoxy)acetamide
- N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide
- N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide
Uniqueness
N-(8-butoxyquinolin-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide is unique due to the presence of both the butoxyquinoline and the chloromethylphenoxy moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H23ClN2O3 |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H23ClN2O3/c1-3-4-12-27-20-10-9-19(17-6-5-11-24-22(17)20)25-21(26)14-28-16-7-8-18(23)15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3,(H,25,26) |
InChI Key |
LDOHXVDTZPEOPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC(=C(C=C3)Cl)C)C=CC=N2 |
Origin of Product |
United States |
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